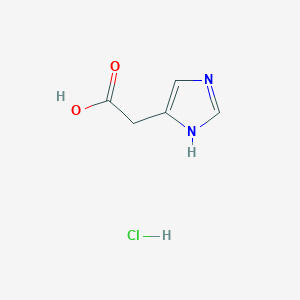

Imidazole-4-acetic acid hydrochloride

Description

Propriétés

IUPAC Name |

2-(1H-imidazol-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHLCFYPFGFBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30581-89-6 (Parent) | |

| Record name | Imidazoleacetic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00186237 | |

| Record name | 4-Imidazoleacetic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3251-69-2 | |

| Record name | 1H-Imidazole-5-acetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazoleacetic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazoleacetic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-imidazoleacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLEACETIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET7A74ROAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Imidazoleacetic acid hydrochloride can be synthesized through various methods. One efficient biocatalytic synthesis involves converting L-histidine to imidazole-4-pyruvic acid using an Escherichia coli whole-cell biocatalyst expressing membrane-bound L-amino acid deaminase from Proteus vulgaris. The obtained imidazole-4-pyruvic acid is then decarboxylated to 4-imidazoleacetic acid under the action of hydrogen peroxide .

Industrial Production Methods: In industrial settings, 4-imidazoleacetic acid hydrochloride is typically produced through chemical synthesis methods. One common method involves the acid hydrolysis of cyanomethylimidazole, which requires harsh chemicals and results in various byproducts . the biocatalytic method mentioned above is gaining popularity due to its environmental friendliness and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Imidazoleacetic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-4-acetic acid.

Reduction: It can be reduced to form imidazole-4-acetaldehyde.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used as a reducing agent.

Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Imidazole-4-acetic acid.

Reduction: Imidazole-4-acetaldehyde.

Substitution: Various substituted imidazole derivatives.

Applications De Recherche Scientifique

4-Imidazoleacetic acid hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

4-Imidazoleacetic acid hydrochloride exerts its effects by acting as a competitive antagonist at GABA C receptors . This means that it competes with gamma-aminobutyric acid (GABA) for binding to these receptors, thereby inhibiting the action of GABA. The molecular targets involved include the GABA C receptors, which are ionotropic receptors that mediate inhibitory neurotransmission in the central nervous system .

Comparaison Avec Des Composés Similaires

Chemical Profile :

- Molecular Formula : C₅H₇ClN₂O₂

- Molecular Weight : 162.57 g/mol

- CAS Number : 3251-69-2

- Physical Properties : Melting point ranges between 218–225°C (slight variations due to purity or measurement methods) . Soluble in water (100 mg/mL) and typically appears as a white to pale-yellow crystalline powder .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Functional Implications :

Functional Analogues

Critical Research Findings

- Binding Affinity: 4-Imidazoleacetic acid HCl outperforms pyridoxine HCl in ApoE4 binding (−6.79 vs.

- Inflammatory Role : Elevated levels in osteoarthritic patients correlate with cartilage degradation, contrasting histamine’s reduced role in rheumatoid arthritis .

- Enzyme Inhibition : Broader inhibitory effects compared to (±)-baclofen, which is receptor-specific .

Activité Biologique

4-Imidazoleacetic acid hydrochloride (IAA-HCl) is a compound with significant biological activity, particularly in the context of neurotransmission and metabolic processes. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on diverse sources.

4-Imidazoleacetic acid hydrochloride is a derivative of imidazole, characterized by its imidazole ring structure, which is essential for its biological activity. It can be synthesized through the oxidation of histamine or the transamination of histidine, leading to its role in various metabolic pathways in living organisms .

Interaction with Receptors

IAA-HCl acts as an agonist at imidazoline receptors (I-Rs), which are implicated in several physiological processes, including blood pressure regulation and neurotransmission. IAA-HCl has been shown to stimulate the release of arachidonic acid from PC12 cells and enhance insulin release from pancreatic beta-cells . Moreover, it exhibits partial agonist activity at GABA receptors, influencing synaptic transmission and neuronal excitability .

Neurotransmitter Modulation

Research indicates that IAA-HCl plays a role in modulating synaptic transmission in the central nervous system (CNS). For instance, studies have demonstrated that IAA-ribotide (a metabolite of IAA) can depress excitatory synaptic transmission in rat hippocampal slices, suggesting its potential role as a neurotransmitter or neuromodulator .

Antihypertensive Effects

The compound has been associated with antihypertensive effects through its action on I-Rs in the medullary reticular formation, influencing systemic blood pressure regulation. Microinjections of IAA-ribotide into specific brain regions have shown significant changes in mean arterial pressure and heart rate, indicating its potential therapeutic use in managing hypertension .

Potential Antituberculous Properties

Emerging studies suggest that IAA-HCl may possess antituberculous properties, although further research is needed to elucidate this potential fully. Its structural similarity to other biologically active compounds may contribute to this activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of 4-Imidazoleacetic acid hydrochloride:

- Neurotransmission Studies : A study demonstrated that application of IAA-ribotide reduced field excitatory postsynaptic potentials (fEPSPs) significantly, indicating its role in modulating synaptic activity. The maximal reduction observed was approximately 51% of baseline levels after 20 minutes of exposure .

- Insulin Release : In pancreatic beta-cells, IAA-ribotide enhanced glucose-induced insulin secretion, highlighting its potential role in glucose metabolism and diabetes management .

- Blood Pressure Regulation : In hypertensive rat models, microinjections of IAA-ribotide resulted in significant decreases in blood pressure, supporting its use as a therapeutic agent for hypertension .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-imidazoleacetic acid hydrochloride, and how can purity be optimized?

The synthesis of 4-imidazoleacetic acid hydrochloride (CAS 3251-69-2) typically involves partial substitution of polyethylenimine (PEI) amino groups or esterification reactions with imidazole derivatives. Key steps include:

- Esterification : Reacting imidazole derivatives with chloroacetic acid under acidic conditions, followed by HCl neutralization to form the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures to achieve ≥98% purity, with melting points verified at 218–225°C (observed variations depend on crystallization conditions) .

- Quality Control : Use FTIR and HPLC to confirm structural integrity (SMILES: Cl.OC(=O)Cc1c[nH]cn1) and monitor impurities like unreacted starting materials .

Q. How does 4-imidazoleacetic acid hydrochloride interact with GABA receptors, and what experimental assays are used to validate this activity?

4-Imidazoleacetic acid hydrochloride acts as a competitive antagonist for GABA_C receptors and a modulator for GABA_A/B receptors , depending on concentration and assay design. Key methodologies include:

- Electrophysiology : Patch-clamp studies on transfected HEK293 cells expressing GABA receptor subtypes to measure chloride ion flux .

- Radioligand Binding : Competitive displacement assays using [³H]-GABA to determine IC₅₀ values (~10–50 µM for GABA_C) .

- Behavioral Models : Rodent studies assessing seizure thresholds or anxiety-like behaviors post-administration .

Q. What are the solubility and stability profiles of 4-imidazoleacetic acid hydrochloride under physiological conditions?

- Solubility : Highly water-soluble (100 mg/mL in H₂O at 25°C), but stability decreases in alkaline solutions (pH >7) due to imidazole ring protonation shifts .

- Storage : Store at 2–8°C in anhydrous form; aqueous solutions degrade within 72 hours at room temperature (monitored via HPLC) .

Advanced Research Questions

Q. How can 4-imidazoleacetic acid hydrochloride improve the efficiency of perovskite solar cells, and what interfacial engineering strategies are involved?

In photovoltaics, 4-imidazoleacetic acid hydrochloride (ImAcHCl) modifies SnO₂ electron transport layers (ETLs) via:

- Chemical Bridging : Esterification between carboxyl groups in ImAcHCl and SnO₂ surface hydroxyls, reducing interfacial defects .

- Energy-Level Alignment : Upward shift of SnO₂ conduction band (from −4.3 eV to −4.1 eV), enhancing charge extraction in devices like ITO/ETL/CsMAFAPIBrCl/Spiro-OMeTAD/Ag .

- Performance : Achieves 21% PCE (vs. 18.6% control) with negligible hysteresis and improved moisture resistance .

Q. What contradictions exist in reported roles of 4-imidazoleacetic acid hydrochloride in enzyme inhibition, and how can they be resolved?

Discrepancies arise in its effects on histidine metabolism enzymes (e.g., histidine decarboxylase):

Q. How is 4-imidazoleacetic acid hydrochloride utilized in metabolomic studies of inflammatory diseases, and what biomarkers does it influence?

In synovial fluid metabolomics of rheumatoid arthritis (RA) and osteoarthritis (pOA):

- Biomarker Profiling : LC-MS/MS quantifies 4-imidazoleacetic acid as a histamine metabolite, showing elevated levels in pOA vs. RA (log2FC = 1.5, p_FDR <0.05) .

- Pathway Analysis : Links to histamine degradation pathways; higher levels in pOA correlate with cartilage-degrading protease activity (e.g., MMP-13) .

- Therapeutic Implications : H₁-antihistamines reduce OA progression in preclinical models, suggesting therapeutic repurposing potential .

Methodological Considerations

Q. What analytical techniques are critical for characterizing 4-imidazoleacetic acid hydrochloride in complex matrices?

- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) identifies peaks at δ 7.25 (imidazole H), 3.65 (CH₂), and 2.95 (COO⁻) .

- Mass Spectrometry : HRMS (ESI+) confirms m/z 163.0375 [M+H]⁺ (calc. 163.0378) .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) resolves degradation products .

Q. How do researchers address discrepancies in receptor binding data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.